molecular formula C24H15FO7 B14096678 3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate

3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate

Cat. No.: B14096678
M. Wt: 434.4 g/mol
InChI Key: JOWUUJUNPULJNE-UHFFFAOYSA-N
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Description

3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that combines multiple functional groups, including ester, ether, and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves a multi-step process:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the phenoxy group: The chromenone intermediate is then reacted with 4-(methoxycarbonyl)phenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Esterification: The final step involves the esterification of the chromenone derivative with 2-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoate moiety can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted benzoates.

Scientific Research Applications

3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing anti-cancer or anti-inflammatory agents.

    Materials Science: Utilized in the synthesis of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the performance of devices like LEDs or organic solar cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-(methoxycarbonyl)phenylboronic acid
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

Uniqueness

3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its fluorinated aromatic ring and chromenone core make it particularly interesting for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C24H15FO7

Molecular Weight

434.4 g/mol

IUPAC Name

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate

InChI

InChI=1S/C24H15FO7/c1-29-23(27)14-6-8-15(9-7-14)31-21-13-30-20-12-16(10-11-18(20)22(21)26)32-24(28)17-4-2-3-5-19(17)25/h2-13H,1H3

InChI Key

JOWUUJUNPULJNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F

Origin of Product

United States

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